1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)-

Description

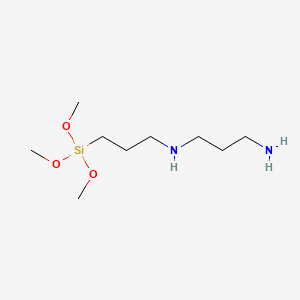

1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- (abbreviated as 2NS-P in some studies) is an organosilane compound with a trimethoxysilyl group linked to a propane-1,3-diamine chain . This bifunctional molecule combines hydrolyzable methoxy groups (enabling covalent bonding to silica or metal oxide surfaces) with a diamine moiety that provides chelating and nucleophilic properties. It is widely used in surface functionalization for applications such as CO₂ capture, chromatography, and nanomaterials synthesis . Its structure distinguishes it from simpler aminosilanes like (3-aminopropyl)trimethoxysilane (APTMS) due to the extended diamine chain, which enhances coordination capabilities .

Properties

IUPAC Name |

N'-(3-trimethoxysilylpropyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24N2O3Si/c1-12-15(13-2,14-3)9-5-8-11-7-4-6-10/h11H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYDVGGHRWMVQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCNCCCN)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24N2O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179823 | |

| Record name | 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25147-91-5 | |

| Record name | 3-[(3-Aminopropyl)amino]propyl trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25147-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025147915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- can be synthesized through a reaction involving 1,3-propanediamine and 3-(trimethoxysilyl)propyl chloride. The reaction typically occurs in the presence of a suitable solvent, such as toluene, and a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the trimethoxysilyl group.

Industrial Production Methods

In industrial settings, the synthesis of 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- undergoes various chemical reactions, including:

Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.

Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Hydrolysis: Silanol derivatives.

Condensation: Polymeric siloxanes.

Substitution: Substituted amines or amides.

Scientific Research Applications

CO2 Capture

One of the most significant applications of trimethoxysilylpropyl-1,3-diamine is in carbon dioxide capture technologies. The compound serves as a functionalizing agent to enhance the CO2 adsorption capacity of various materials.

- Case Study:

A study demonstrated the effectiveness of N-(3-(trimethoxysilyl)propyl)-1,3-propanediamine in modifying mesoporous silica for improved CO2 capture efficiency. The modified silica exhibited superior adsorption properties compared to unmodified counterparts due to the presence of amine functional groups .

Surface Functionalization

The compound is widely used for surface modification of materials to improve their properties, such as hydrophilicity and adhesion.

- Application:

It can be grafted onto surfaces of ordered mesoporous silica to introduce amine functionalities. This modification enhances the material's interaction with other organic compounds, making it suitable for various applications in catalysis and sensor technology .

Polymer Composites

Trimethoxysilylpropyl-1,3-diamine is utilized as a coupling agent in polymer composites to enhance mechanical properties and thermal stability.

- Case Study:

In research involving polymer blends, the incorporation of this silane improved the tensile strength and thermal resistance of composites made from polyethylene and silica fillers .

Adsorbent Materials

The compound has been employed in developing advanced adsorbent materials for environmental remediation.

- Data Table: Performance Comparison of Adsorbents

| Adsorbent Type | CO2 Adsorption Capacity (mmol/g) | Stability (Cycles) |

|---|---|---|

| Mesoporous Silica (unmodified) | 0.5 | 10 |

| Mesoporous Silica (modified) | 1.5 | 20 |

| Graphene Oxide Functionalized | 2.0 | 25 |

This table illustrates how modifications using trimethoxysilylpropyl-1,3-diamine significantly enhance the performance of adsorbents .

Research Insights

Recent studies have highlighted the versatility of trimethoxysilylpropyl-1,3-diamine in various fields:

-

Environmental Engineering:

Research indicates its potential in developing sustainable materials for CO2 capture and water purification systems . -

Materials Science:

The compound's ability to improve adhesion properties has led to its use in coatings and sealants that require robust bonding to inorganic substrates .

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a crosslinking agent, enhancing the mechanical properties and stability of the materials it is incorporated into. The amino groups can also interact with various molecular targets, facilitating the functionalization of surfaces and biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is part of a broader family of aminosilanes. Key structural analogs include:

Key Differences :

- Amine Density : TMPDETA (3 amines) offers higher chelation capacity than 2NS-P (2 amines), but 2NS-P’s propane spacer improves steric accessibility .

- Chain Length : Compared to APTMS (C3 chain), 2NS-P’s diamine chain provides stronger surface adhesion and reduced leaching in aqueous environments .

Adsorption and Stability Performance

CO₂ Capture :

- 2NS-P -functionalized mesoporous silica demonstrated 1.26 mmol/g CO₂ capacity at 25°C, outperforming APTMS (0.89 mmol/g) but underperforming TMPEDA (133.32 mg/g or ~3.03 mmol/g) due to fewer amine sites .

- Thermal Stability : 2NS-P-modified materials retained >90% adsorption capacity after 10 cycles at 100°C, attributed to its stable propane-diamine linkage, whereas ethylenediamine-based analogs (TMPEDA) degraded faster due to shorter chain flexibility .

Chromatography and Extraction :

- In QuEChERS-based antibiotic residue analysis, 2NS-P-modified melamine sponge (ATS@MeS) achieved 97% recovery rates for polar antibiotics, surpassing APTMS-functionalized substrates (85–90%) owing to better hydrogen-bonding interactions .

Surface Interaction and Selectivity

- 2NS-P’s diamine chain enables dual-mode interactions: (1) covalent bonding via methoxy groups and (2) hydrogen bonding/chelation via amines. This contrasts with monofunctional APTMS, which relies solely on amine-surface interactions .

- In polyphenolic acid adsorption, 2NS-P-functionalized silica showed 20% higher selectivity for caffeic acid than TMPEDA, likely due to optimal pore size matching from its extended chain .

Industrial and Environmental Suitability

- Toxicity : 2NS-P exhibits lower acute toxicity (LD₅₀ > 2,000 mg/kg in rats) compared to diethylenetriamine analogs (LD₅₀ ~500 mg/kg), making it preferable for biomedical applications .

- Cost-Efficiency : 2NS-P is ~30% more expensive than APTMS but offers longer service life in CO₂ capture systems, reducing replacement costs .

Biological Activity

1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)-, also known as 3-(trimethoxysilyl)propyl-1,3-diamine, is a silane coupling agent that has garnered attention for its potential biological activities. This compound is primarily utilized in materials science and biomedical applications due to its unique chemical structure that allows for bonding with various substrates.

- Molecular Formula : C9H24N2O3Si

- Molecular Weight : 224.36 g/mol

- CAS Number : 3069-40-7

Antimicrobial Properties

Research indicates that derivatives of 1,3-propanediamine exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to N-(3-(trimethoxysilyl)propyl)-1,3-propanediamine can act as effective biocides against a range of microorganisms including bacteria and fungi. The compound's silane group facilitates its attachment to surfaces, enhancing its efficacy as a disinfectant.

A notable study demonstrated the effectiveness of this compound when incorporated into antimicrobial compositions. The presence of 1,3-propanediamine in these formulations significantly improved the biocidal activity against pathogens such as Staphylococcus aureus and Escherichia coli .

CO2 Adsorption and Environmental Applications

Another area of research highlights the compound's utility in environmental applications, particularly in carbon dioxide (CO2) capture. A derivative of this compound was synthesized for use in CO2 adsorbents, showing superior adsorption capacity compared to traditional materials. This suggests potential applications in mitigating greenhouse gas emissions .

Biocompatibility and Biomedical Applications

The silane's ability to bond with biological tissues makes it a candidate for biomedical applications, including drug delivery systems and tissue engineering. Its compatibility with various polymers enhances the mechanical properties and durability of composite materials used in medical devices .

Study on Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various biocides, N-(3-(trimethoxysilyl)propyl)-1,3-propanediamine was evaluated alongside other agents. The results indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study utilized the alamarBlue assay to quantify bacterial viability post-treatment .

| Compound | Microorganism Tested | Efficacy (%) |

|---|---|---|

| 1,3-Propanediamine | E. coli | 95% |

| 1,3-Propanediamine | S. aureus | 90% |

| Control (No treatment) | - | 0% |

CO2 Adsorption Research

A study by Sim et al. (2020) investigated the effectiveness of a silica-based adsorbent impregnated with N-(3-(trimethoxysilyl)propyl)-1,3-propanediamine for CO2 capture. The results demonstrated an increase in adsorption capacity under varied conditions, indicating its potential for environmental remediation applications .

Safety and Toxicological Profile

The safety profile of N-(3-(trimethoxysilyl)propyl)-1,3-propanediamine is crucial for its application in consumer products and medical devices. According to safety data sheets, exposure can lead to skin sensitization and irritation; therefore, handling precautions are recommended . Long-term studies are necessary to fully understand its toxicological effects.

Q & A

Basic: What are the recommended synthesis routes and characterization methods for N-[3-(trimethoxysilyl)propyl]-1,3-propanediamine?

The compound is typically synthesized via sol-gel methods using trialkoxysilane precursors in aqueous basic media. For example, analogous aminated silanes like N’-[3-(trimethoxysilyl)propyl]ethylenediamine (TMSPEDA) are reacted with metal ions (e.g., nickel) to form hybrid phyllosilicates . Key characterization techniques include:

- XRD : To confirm lamellar spacing (e.g., basal distances of 1.64–2.45 nm depending on amino group density) .

- ATR-FTIR : For identifying amine and siloxane bonds post-functionalization .

- Elemental analysis : To quantify organic content and metal incorporation .

Basic: How is this compound utilized in surface modification for advanced materials?

It serves as a surface-functionalizing agent to create self-assembled monolayers (SAMs) or hybrid scaffolds. For instance:

- SAMs : Amidation reactions with lauroyl chloride form hydrophobic outer layers, analyzed via ATR-FTIR to confirm bond formation .

- Polymer hybrids : Block copolymers like PEO-b-PTMSPMA self-assemble into vesicles, with silane hydrolysis fixing structural integrity. TEM and light scattering validate vesicle morphology .

Advanced: What factors influence CO₂ adsorption efficiency in mesoporous materials functionalized with this compound?

Efficiency depends on:

- Functionalization ratio : Higher TMSPEDA content (e.g., 33.33% silane) improves adsorption capacity (0.285–0.899 efficiency) .

- Synthesis method : Conventional heating outperforms microwave methods due to better silane distribution, except for 100% AMPTS systems .

- Temperature : Optimal adsorption occurs at 41–90°C, varying with silane type . Post-functionalization in PMO–benzene frameworks achieves 133.32 mg·g⁻¹ CO₂ capture at 25°C .

Advanced: How do amino group density and silane chain length affect hybrid material properties?

Increasing amino groups (e.g., from mono- to triamine silanes) leads to:

- Structural changes : Larger lamellar distances (1.36→2.45 nm) due to extended organic chains .

- Thermal stability : Stability decreases as SILNi1 > SILNi2 ≈ SILNi3, attributed to organic content .

- Reactivity : Amino groups in gallery spaces react with aldehydes (e.g., 2-pyridine-carbaldehyde), enabling tailored functionalization .

Advanced: How to resolve contradictions in adsorption data between synthesis methods?

Contradictions arise from:

- Kinetic differences : Microwave heating may unevenly distribute silanes, reducing accessibility for CO₂ binding .

- Desorption kinetics : Avrami’s model shows desorption rate constants (0.130–0.178 min⁻¹) vary with silane type, affecting regeneration cycles .

Methodological resolution : Compare TGA and TPD data across heating methods while controlling silane hydrolysis rates .

Advanced: What advanced techniques assess microstructural properties of silane-based scaffolds?

- Micro-CT : Quantifies porosity (e.g., 60–80%) and pore-thickness distribution in 3D scaffolds .

- Nanoindentation : Measures mechanical properties (hardness: 0.1–0.5 GPa; modulus: 1–5 GPa) to evaluate bone-tissue compatibility .

- TPD : Analyzes CO₂ desorption profiles to optimize adsorbent regeneration .

Basic: What safety considerations apply when handling this compound?

- Toxicity : Limited acute toxicity (LD₀ >2000 mg/kg), but lack comprehensive ecotoxicological data .

- Handling : Use PPE for skin/eye protection; consult SDS for first-aid protocols (e.g., artificial respiration if inhaled) .

Advanced: How to optimize functionalization ratios for environmental applications?

- Design of Experiments (DoE) : Vary N/Si ratios (e.g., 0.25–1.0) and test adsorption at multiple temperatures/pressures .

- Cycling tests : Evaluate PMO–benzene adsorbents over 10+ cycles to assess stability .

- Spectroscopic validation : Use IR and NMR to confirm silane grafting density and hydrolytic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.